Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)-
Description
Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- (molecular formula: C₁₀H₅ClF₆NO), is a halogenated acetanilide derivative characterized by a trifluoromethyl (-CF₃) group at the 3'-position and a chloro (-Cl) substituent at the 4'-position of the aromatic ring. This compound belongs to a class of agrochemical and pharmaceutical intermediates where fluorination enhances lipophilicity, metabolic stability, and bioactivity . Key physicochemical properties include:
- Molecular weight: 292 g/mol
- Boiling point: 2.53°C (estimated logP value)
- Melting point: 0.53°C
- Density: 1.83 g/cm³ .
The presence of multiple fluorine atoms and chloro substituents likely influences its reactivity, solubility, and interactions with biological targets, making it structurally distinct from simpler acetanilides.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF6NO/c10-6-2-1-4(3-5(6)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHHCZJGICPRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF6NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238298 | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90830-15-2 | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090830152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The amine group of 4-chloro-3-(trifluoromethyl)aniline undergoes nucleophilic attack on the electrophilic carbonyl carbon of TFAA, forming the trifluoroacetamide product.
Procedure and Optimization
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Reagents :
-
Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (TFAA) | 1.2 eq | Maximizes acylation |
| Solvent | DCM | Enhances solubility |
| Temperature | 0–25°C | Minimizes side reactions |
| Base | TEA | Neutralizes HCl |
Alternative Routes from Halogenated Intermediates
Chlorobenzene Nitration and Reduction
A multistep approach involves:
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Nitration : Nitration of 3-(trifluoromethyl)chlorobenzene using HNO₃/H₂SO₄ to form 4-chloro-3-(trifluoromethyl)nitrobenzene.
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Reduction : Catalytic hydrogenation (e.g., Raney Ni) or Fe/HCl reduction to yield 4-chloro-3-(trifluoromethyl)aniline.
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Acylation : As described in Section 2.
Key Challenges :
Hydrolysis of Trifluoroacetanilide Derivatives
In some cases, the target compound is obtained via partial hydrolysis of higher fluorinated precursors (e.g., 2,2,2-trichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide) using aqueous NaOH.
Limitation : Requires stringent control of hydrolysis conditions to avoid over-dehalogenation.
Industrial-Scale Synthesis
For large-scale production, continuous-flow reactors are employed to improve safety and efficiency:
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Process :
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Aniline and TFAA are mixed in a micromixer.
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Reaction occurs in a tubular reactor (residence time: 10–15 min).
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Automated quenching and crystallization.
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Advantages :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Acylation | High yield, simplicity | Requires pure aniline | 85–92% |
| Nitration-Reduction-Acylation | Scalable | Multi-step, isomer risks | 63–75% |
| Hydrolysis | Utilizes cheaper precursors | Side reactions likely | 70–78% |
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetanilides.
Scientific Research Applications
Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Effects
The target compound is compared to the following acetanilide derivatives (data from –12):
Key Observations :
- Substituent Effects: The trifluoromethyl group at the 3'-position in the target compound increases molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., 4'-chloroacetanilide). Bromination at the 4'-position (as in 4-Bromo-3-(trifluoromethyl)acetanilide) further elevates molecular weight but reduces volatility .
- Symmetry vs. Asymmetry : The target compound’s asymmetric substitution (4'-Cl, 3'-CF₃) contrasts with symmetric derivatives like 3,5-bis(trifluoromethyl)acetanilide, which exhibits a higher melting point (95–96°C) due to crystallinity .
Physicochemical and Pharmacokinetic Behavior
- Lipophilicity : The trifluoromethyl group significantly increases logP values, enhancing membrane permeability. For example, the target compound’s logP (estimated via boiling point) is 2.53, higher than 4'-chloroacetanilide (1.83) .
- Metabolic Stability: Fluorination generally reduces oxidative metabolism. highlights that trifluoromethylated acetanilides exhibit prolonged half-lives in rats compared to non-fluorinated analogs due to resistance to cytochrome P450 enzymes .
Biological Activity
Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- (CAS Number: 1939-29-3) is a member of the acetanilide class of compounds characterized by its unique trifluoromethyl and chloro substituents. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Formula: C9H5ClF6N
- Molecular Weight: 306.496 g/mol
- IUPAC Name: 4'-Chloro-2,2,2-trifluoro-3'-(trifluoromethyl)acetanilide
- Chemical Structure:
Synthesis
The synthesis of Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride under controlled conditions (50-70°C for 2-4 hours). The product is purified through recrystallization to achieve high purity levels.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that acetanilides can possess significant antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) in the structure may enhance the interaction with microbial cell membranes or enzymes.
- Anti-inflammatory Properties : Acetanilides are often investigated for their anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses.
- Potential Drug Development : The compound's unique structure makes it a candidate for further studies in drug development, particularly in targeting specific pathways involved in inflammation and microbial resistance.
The biological activity of Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound could interact with receptors that regulate immune responses or pain pathways.
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)acetanilide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of acetanilide derivatives with trifluoroacetyl chloride, followed by selective chlorination at the 4'-position and trifluoromethylation at the 3'-position . Key intermediates, such as 5-chloro-2-fluoroaniline, are acylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetanilide backbone . Intermediate characterization employs 1H/19F NMR to confirm substituent positions and mass spectrometry (MS) to verify molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H NMR identifies aromatic proton environments (e.g., chloro and trifluoromethyl substituents cause distinct splitting patterns). 19F NMR confirms the presence and chemical environment of trifluoromethyl (-CF3) groups .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for understanding steric effects from bulky substituents. For example, XRD data from related acetanilide derivatives show dihedral angles between the acetamide group and aromatic ring ranging from 15°–30°, influencing reactivity .
- FT-IR : Detects carbonyl (C=O) stretching at ~1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹, confirming the acetanilide core .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer: Contradictions often arise from variations in assay conditions or cell models. To address this:
- Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for solvent effects (e.g., DMSO concentrations ≤0.1%) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify therapeutic vs. toxic thresholds. For example, EC50 values for COX-2 inhibition in related compounds range from 5–20 µM, while cytotoxicity (IC50) in HEK293 cells occurs at >50 µM .
- Mechanistic Profiling : Combine western blotting (e.g., NF-κB pathway proteins) and RNA-seq to distinguish primary targets from off-pathway effects .
Q. What computational and experimental strategies are effective for studying substituent effects on bioactivity?
Methodological Answer:
- QSAR Modeling : Use descriptors like Hammett σ values for electron-withdrawing groups (Cl: σ = +0.23; CF3: σ = +0.54) to predict binding affinity trends. For instance, trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets .
- Free Energy Perturbation (FEP) : Simulate substituent replacements in docking studies (e.g., replacing -CF3 with -CH3 in molecular dynamics simulations) to quantify binding energy changes .
- Synthetic Analogues : Prepare derivatives (e.g., 4'-bromo or 3'-methyl variants) and compare IC50 values in enzymatic assays (e.g., COX-2 inhibition) to validate computational predictions .
Q. How can researchers investigate the compound’s thermal stability and degradation pathways under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Related acetanilides show decomposition onset at ~200°C, with mass loss corresponding to acetamide cleavage .
- GC-MS Degradation Studies : Heat the compound in DMSO at 150°C for 24 hours, then analyze volatile byproducts (e.g., trifluoroacetic acid via GC-MS retention time matching) .
- Kinetic Stability Assays : Monitor degradation in buffer solutions (pH 7.4) at 37°C using HPLC. Half-lives for similar compounds range from 8–72 hours, depending on substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
